

Confirming the Structure of 4-Hydroxy-2,3-dimethoxypyridine: A Comparative Spectroscopic Guide

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Compound of Interest

Compound Name: 4-Hydroxy-2,3-dimethoxypyridine

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The unequivocal structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparative analysis of the expected spectroscopic data for **4-Hydroxy-2,3-dimethoxypyridine**, designed to aid researchers in its unambiguous identification and differentiation from potential isomeric alternatives. The predicted data herein is based on established principles of spectroscopic analysis and data from structurally related compounds.

Predicted Spectroscopic Data Comparison

To facilitate the clear differentiation of **4-Hydroxy-2,3-dimethoxypyridine** from its potential isomers, the following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data.

Table 1: Predicted ^1H NMR Chemical Shifts (δ , ppm) in CDCl_3

Compound	H-5	H-6	OCH ₃ (C2)	OCH ₃ (C3)	OH (C4)
4-Hydroxy-2,3-dimethoxypyridine	~6.8-7.0	~7.8-8.0	~3.9	~3.8	~5.0-6.0 (broad)
2-Hydroxy-3,4-dimethoxypyridine	~6.7-6.9	~7.7-7.9	~3.9 (C4)	~3.8 (C3)	~10.0-12.0 (broad)
3-Hydroxy-2,4-dimethoxypyridine	~6.6-6.8	~7.9-8.1	~4.0 (C4)	~3.9 (C2)	~8.0-9.0 (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound	C-2	C-3	C-4	C-5	C-6	OCH ₃ (C2)	OCH ₃ (C3/C4)
4-Hydroxy-2,3-dimethoxypyridine	~160	~135	~165	~105	~145	~56	~55
2-Hydroxy-3,4-dimethoxypyridine	~162	~138	~155	~108	~140	~57 (C4)	~56 (C3)
3-Hydroxy-2,4-dimethoxypyridine	~158	~140	~158	~102	~148	~58 (C4)	~57 (C2)

Table 3: Predicted Mass Spectrometry Fragmentation

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Interpretation
4-Hydroxy-2,3-dimethoxypyridine	155	140 ([M-CH ₃] ⁺), 125 ([M-2CH ₃] ⁺), 112 ([M-CH ₃ -CO] ⁺)
2-Hydroxy-3,4-dimethoxypyridine	155	140 ([M-CH ₃] ⁺), 125 ([M-2CH ₃] ⁺), 112 ([M-CH ₃ -CO] ⁺) - Similar to the target, requiring careful analysis of relative intensities.
3-Hydroxy-2,4-dimethoxypyridine	155	140 ([M-CH ₃] ⁺), 125 ([M-2CH ₃] ⁺), 112 ([M-CH ₃ -CO] ⁺) - Similar to the target, requiring careful analysis of relative intensities.

Table 4: Predicted Characteristic IR Absorption Bands (cm⁻¹)

Compound	O-H Stretch	C=C, C=N Stretch	C-O Stretch
4-Hydroxy-2,3-dimethoxypyridine	3200-3600 (broad)	1600-1450	1250-1000
2-Hydroxy-3,4-dimethoxypyridine	3200-3600 (broad)	1610-1460	1260-1010
3-Hydroxy-2,4-dimethoxypyridine	3200-3600 (broad)	1590-1440	1240-990

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- **^1H NMR Acquisition:**
 - Acquire the spectrum on a 400 MHz or higher field spectrometer.
 - Use a standard single-pulse experiment.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- **^{13}C NMR Acquisition:**
 - Acquire the spectrum on the same instrument.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
 - Process the data similarly to the ^1H NMR spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- **Instrumentation:** Utilize an Electron Ionization (EI) mass spectrometer.
- **Data Acquisition:**
 - Introduce the sample via a direct insertion probe or gas chromatography inlet.
 - Use a standard electron energy of 70 eV.

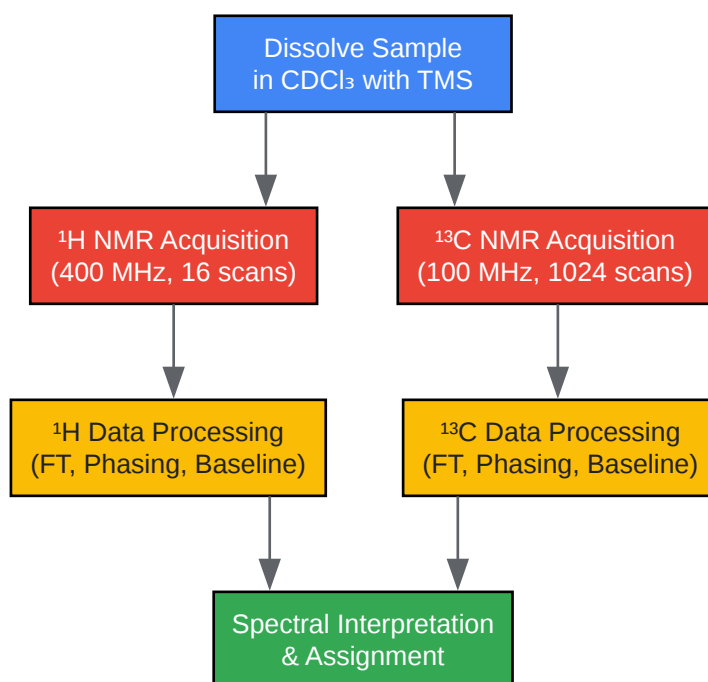
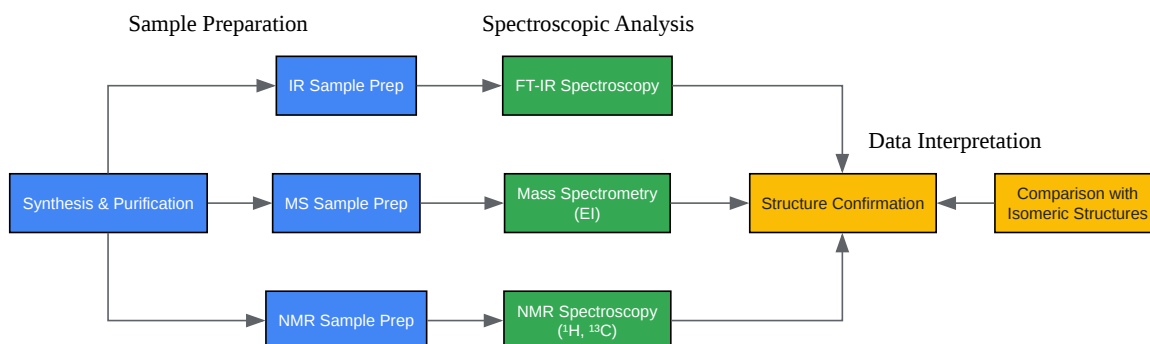
- Acquire the spectrum over a mass range of m/z 40-400.
- The instrument should be properly tuned and calibrated using a known standard (e.g., perfluorotributylamine - PFTBA).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over the range of 4000-400 cm^{-1} .

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **4-Hydroxy-2,3-dimethoxypyridine**.



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